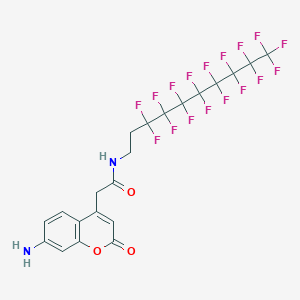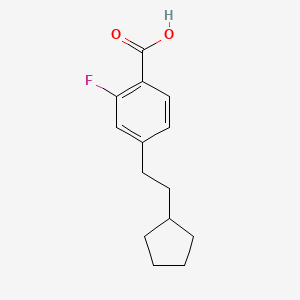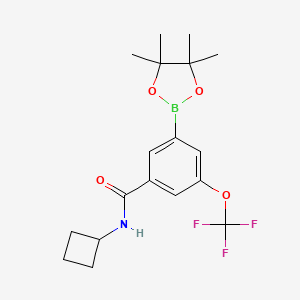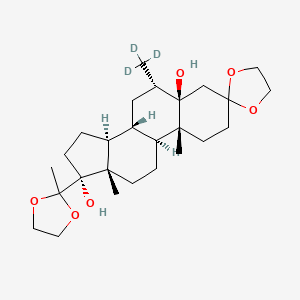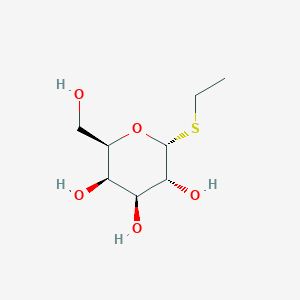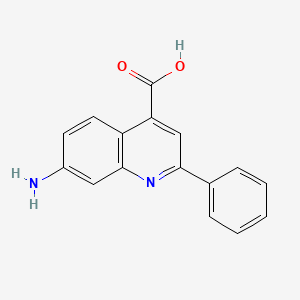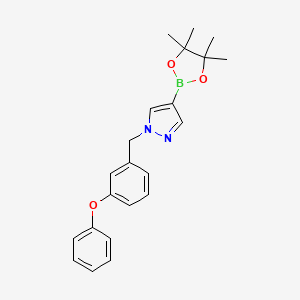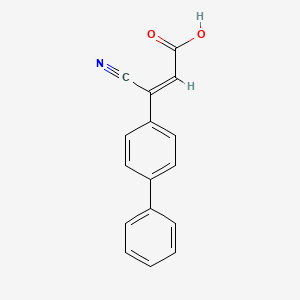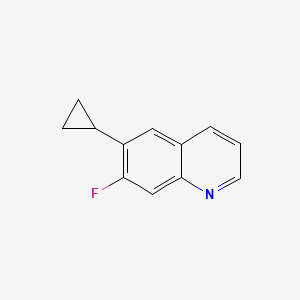![molecular formula C13H15NO3 B15338785 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15338785.png)
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione is a heterocyclic compound that belongs to the oxazolidinone class It features a five-membered ring structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, the use of high-throughput reactors, and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the original compound.
Scientific Research Applications
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidinone ring structure but may have different substituents, leading to variations in their properties and applications.
Oxazoles: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazolidinones: These compounds contain a sulfur atom in place of the oxygen atom in the ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)9-6-4-8(5-7-9)10-11(15)17-12(16)14-10/h4-7,10H,1-3H3,(H,14,16) |
InChI Key |
PFQQZIOVCOKIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


